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molecular formula C9H7ClF3NO2 B159365 Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 128073-16-5

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B159365
M. Wt: 253.6 g/mol
InChI Key: COMQYNZHBCNPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06169183A

Procedure details

The reaction was carried out in a 100 ml stainless steel autoclave equipped with a magnetic stirring bar. The reagents were charged in a teflon liner in the following order: (1) ethanol (20 ml), (2) sodium acetate (1.70 g, 20 mmol), (3) 2,3-dichloro-5-trifluoromethylpyridine (2.16 g [97 percent], 10 mmol), (4)1,1′-bis(diphenylphosphino)ferrocene (166 mg, 0.30 mmol [3 mol percent]), and (5) palladium acetate (12 mg, 0.05 mmol [0.5 mol percent]). The air in the autoclave was replaced with carbon monoxide and the pressure adjusted to 15 bar. The reaction mixture was then heated to 80° C. (jacket temperature) and the reaction was carried out with stirring. After 5 hours, the reaction mixture was cooled to room temperature, filtered through celite, GC analysis indicated that the mixture consisted of 98 percent of ethyl 5-trifluoromethyl-3-chloropyridine-2-carboxylate. The mixture was concentrated under vacuum and the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4) affording 2.34 g (92 percent, <99 percent GC area percent). Other data concerning the product was:
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
2.16 g
Type
reactant
Reaction Step Four
[Compound]
Name
(4)1,1′-bis(diphenylphosphino)ferrocene
Quantity
166 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
12 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].ClC1[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=1.[C]=O.[CH2:20](O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:17][C:14]([F:15])([F:16])[C:10]1[CH:11]=[C:12]([Cl:13])[C:2]([C:1]([O:4][CH2:20][CH3:21])=[O:3])=[N:8][CH:9]=1 |f:0.1,5.6.7,^3:17|

Inputs

Step One
Name
stainless steel
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
2.16 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Step Five
Name
(4)1,1′-bis(diphenylphosphino)ferrocene
Quantity
166 mg
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Eight
Name
Quantity
12 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite, GC analysis
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4)
CUSTOM
Type
CUSTOM
Details
affording 2.34 g (92 percent, <99 percent GC area percent)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC(C=1C=C(C(=NC1)C(=O)OCC)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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